2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-15-6-5-14(10-13(15)11-19(21)23)20-18(22)9-12-4-7-16(24-2)17(8-12)25-3/h4-8,10H,9,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVORRJURHAXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 1-methyl-2-oxoindoline.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide exhibits notable anticancer activity. Studies have shown that it can modulate various cellular pathways relevant to cancer progression. The compound's ability to interact with specific molecular targets suggests that it could serve as a lead compound in drug development aimed at treating different types of cancer.
2. Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific proteins and enzymes, thereby influencing their activity. Molecular docking studies have provided insights into its binding affinities and interactions with various biological molecules, which is essential for understanding its therapeutic potential .
3. Synthesis of Derivatives
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for the design of derivatives with enhanced efficacy and selectivity against specific biological targets. This aspect is particularly valuable in the context of drug development, where modifications can lead to improved therapeutic agents.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation at low micromolar concentrations. |
| Study 2 | Explored the compound's role in modulating apoptosis pathways in cancer cells, highlighting its potential as an anticancer agent through the induction of programmed cell death. |
| Study 3 | Conducted molecular docking studies that revealed strong binding interactions with key enzymes involved in cancer metabolism, suggesting a targeted approach for therapeutic intervention. |
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
This section evaluates the compound’s structural analogs, focusing on substituent effects, pharmacological profiles, and synthetic approaches.
A-740003
Structure: N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide Comparison:
- Both compounds share the 3,4-dimethoxyphenylacetamide core. However, A-740003 incorporates a quinoline-amino-cyanoimino group, enhancing its selectivity as a P2X7 receptor antagonist.
- Pharmacology : A-740003 demonstrates dose-dependent neuropathic pain reduction in rat models (ED₅₀ = 30 mg/kg) due to P2X7 receptor blockade, a target absent in studies of the target compound .
- Key Difference: The indolinone moiety in the target compound may confer distinct binding interactions compared to A-740003’s quinoline-based substituents.
(E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-Methylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-Ylidene)Acetamide
Structure: Contains an isoxazole ring fused to the indolinone core. Comparison:
- The target compound lacks the isoxazole ring but retains the 2-oxoindolin scaffold.
- Structural Insight : Fluorine substitution may enhance metabolic stability, whereas methoxy groups in the target compound could modulate solubility.
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
Structure : Benzamide derivative with a 3,4-dimethoxyphenethyl chain.
Comparison :
- Core Difference: Rip-B replaces the acetamide bridge with a benzamide group and lacks the indolinone moiety.
- Synthesis: Rip-B is synthesized in 80% yield via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, contrasting with the multi-step synthesis typical of indolinone-acetamides .
- Thermal Property : Rip-B has a melting point of 90°C , suggesting higher crystallinity than the target compound (melting point unreported).
Chlorinated Acetamide Herbicides (e.g., Alachlor, Pretilachlor)
Structures : 2-Chloro-N-(substituted phenyl)acetamides.
Comparison :
- Substituent Impact : Chlorine in herbicides like alachlor enhances hydrophobicity and herbicidal activity, whereas methoxy groups in the target compound may reduce toxicity and shift bioactivity toward neurological targets .
- Application: Chlorinated analogs are agrochemicals, while the target compound’s indolinone structure aligns with anticancer or anti-inflammatory drug candidates.
Research Implications and Gaps
- Structural Optimization: The target compound’s indolinone and methoxy groups offer a template for designing CNS-targeted agents, contrasting with chlorine-driven agrochemicals .
- Unreported Data : Missing thermodynamic properties (e.g., melting point) and in vivo efficacy data limit comparative analysis.
- Synthetic Challenges: Complex indolinone-acetamide synthesis (vs. Rip-B’s simplicity) highlights the need for streamlined methodologies.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its anticancer properties, interaction with molecular targets, and implications for drug development.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 340.4 g/mol
- CAS Number : 921813-79-8
The structure consists of a dimethoxy-substituted phenyl group linked to an indolinone moiety through an acetamide functional group. The methoxy groups enhance lipophilicity, potentially influencing its interactions with biological targets .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC values indicating effective potency .
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Cytotoxic |
| A549 | 20 | Cytotoxic |
The mechanism by which this compound exerts its anticancer effects involves modulation of specific cellular pathways. It is believed to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and carbonic anhydrases. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, thereby disrupting their function .
Interaction Studies
Interaction studies have highlighted the compound's ability to bind to various proteins and enzymes, influencing their activity. For instance, it has been shown to modulate the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This modulation can lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Several case studies have explored the therapeutic potential of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers of apoptosis.
- In Vivo Efficacy : In animal models bearing tumor xenografts, administration of the compound led to significant tumor regression compared to control groups, suggesting its potential as an effective anticancer agent .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating modifications to enhance efficacy and selectivity.
- Clinical Trials : Assessing safety and effectiveness in human subjects.
- Combination Therapies : Evaluating synergistic effects with other chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide?
- Methodology : Synthesis typically involves coupling precursors (e.g., 3,4-dimethoxyphenylacetic acid and 1-methyl-2-oxoindolin-5-amine) using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., HATU) in polar aprotic solvents (DMF, DMSO). Bases such as triethylamine or potassium carbonate are added to neutralize by-products. Reaction conditions (60–80°C, 12–24 h) are optimized to minimize side reactions .
- Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
| Method | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm structural integrity | Peaks for methoxy (δ ~3.8 ppm), acetamide (δ ~2.1 ppm), and indolinone (δ ~7.5–8.0 ppm) groups . |
| Mass Spectrometry (MS) | Verify molecular weight | Molecular ion peak ([M+H]⁺) consistent with C₁₉H₂₀N₂O₄ (MW 340.38 g/mol) . |
| TLC | Monitor reaction progress | Rf values compared to standards under UV visualization . |
Q. What structural features influence its biological activity?
- Key Groups :
- 3,4-Dimethoxyphenyl : Enhances lipophilicity and membrane permeability .
- 1-Methyl-2-oxoindolin-5-yl : Mimics kinase inhibitor scaffolds (e.g., sunitinib), suggesting potential kinase-targeted activity .
- Acetamide Linker : Facilitates hydrogen bonding with biological targets like enzymes or receptors .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized?
- Critical Parameters :
| Factor | Optimization Strategy | Evidence |
|---|---|---|
| Solvent | Use DMF for better solubility of intermediates . | |
| Catalyst | Employ DMAP (4-dimethylaminopyridine) to accelerate coupling . | |
| Temperature | Maintain 70°C to balance reaction rate and by-product formation . | |
| Purification | Gradient elution (5→20% EtOAc in hexane) improves resolution of impurities . |
Q. What in vitro assays are suitable for studying its mechanism of action?
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular Docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., COX-2, tubulin) .
Q. How to resolve contradictions in reported biological activity data?
- Approach :
Structural Validation : Confirm compound identity via X-ray crystallography to rule out batch-specific impurities .
Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) to reduce variability .
Comparative SAR : Test analogs (e.g., replacing methoxy with ethoxy groups) to isolate pharmacophores responsible for activity .
Q. What challenges arise in structure-activity relationship (SAR) studies?
- Key Issues :
- Synthetic Complexity : Multi-step routes for analogs (e.g., modifying the indolinone core) require rigorous optimization .
- Bioavailability : High molecular weight (~340 g/mol) and cLogP (~2.5) may limit cellular uptake, necessitating prodrug strategies .
- Off-Target Effects : Use CRISPR-Cas9 knockout models to validate target specificity .
Q. Which analytical methods detect impurities in bulk samples?
- HPLC-DAD : Quantify residual solvents (e.g., DMF) and degradation products with C18 columns (acetonitrile/water mobile phase) .
- GC-MS : Identify volatile by-products (e.g., unreacted amines) using DB-5 capillary columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
